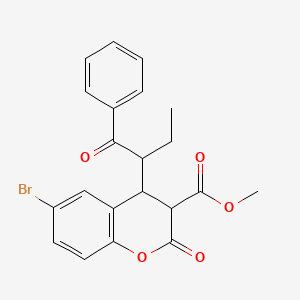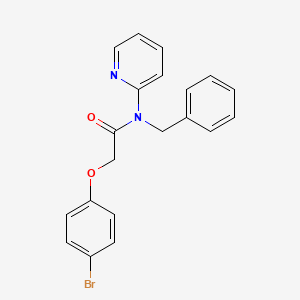
5-(aminomethyl)-4-(2,4-dichlorobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
描述
5-(aminomethyl)-4-(2,4-dichlorobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a chemical compound that has gained significant attention in scientific research. It is a triazole derivative that exhibits various biological activities, including antifungal, antiviral, and antibacterial properties.
作用机制
The mechanism of action of 5-(aminomethyl)-4-(2,4-dichlorobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is not fully understood. However, it is believed to inhibit the synthesis of ergosterol, an essential component of fungal cell membranes. Additionally, it has been shown to inhibit the activity of viral DNA polymerase, which is essential for viral replication.
Biochemical and Physiological Effects:
5-(aminomethyl)-4-(2,4-dichlorobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one exhibits various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and modulate the immune system. Additionally, it has been shown to have neuroprotective effects and improve cognitive function.
实验室实验的优点和局限性
The advantages of using 5-(aminomethyl)-4-(2,4-dichlorobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one in lab experiments include its broad-spectrum activity against fungi, viruses, and bacteria, its relatively simple synthesis method, and its low toxicity. However, its limitations include its limited solubility in water and its potential to exhibit cytotoxicity at high concentrations.
未来方向
There are several future directions for 5-(aminomethyl)-4-(2,4-dichlorobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one research. These include the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for various diseases, and the exploration of its potential as a pesticide or herbicide. Additionally, further studies are needed to understand its mechanism of action and to identify any potential side effects or toxicity.
科学研究应用
5-(aminomethyl)-4-(2,4-dichlorobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one has been extensively studied for its antifungal, antiviral, and antibacterial properties. It has been shown to inhibit the growth of various fungi, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. Additionally, it exhibits antiviral activity against herpes simplex virus type 1 and type 2, human cytomegalovirus, and hepatitis B virus. Furthermore, it has been shown to possess antibacterial activity against gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae.
属性
IUPAC Name |
3-(aminomethyl)-4-[(2,4-dichlorophenyl)methyl]-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2N4O/c11-7-2-1-6(8(12)3-7)5-16-9(4-13)14-15-10(16)17/h1-3H,4-5,13H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGRMAGKZCANBLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CN2C(=NNC2=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(aminomethyl)-4-(2,4-dichlorobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-methyl-1-({1-[(2-nitrophenyl)sulfonyl]-4-piperidinyl}carbonyl)piperidine](/img/structure/B4020176.png)
![N-[(8-hydroxy-7-quinolinyl)(4-methylphenyl)methyl]-3-phenylpropanamide](/img/structure/B4020192.png)
![dimethyl 3-methyl-5-{[phenyl(phenylthio)acetyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B4020206.png)
![2-[4-({[4-(acetylamino)phenyl]sulfonyl}imino)-1,3,5-triazinan-1-yl]ethyl 4-nitrobenzoate](/img/structure/B4020213.png)

![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(2,3-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4020223.png)
![N-[2-(cyclohexylthio)ethyl]-3-nitrobenzamide](/img/structure/B4020224.png)
![N-(4-ethylphenyl)-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B4020226.png)


![N-ethyl-N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylbenzamide](/img/structure/B4020241.png)

![methyl 2-{[({5-[(3-phenylpropanoyl)amino]-1,3,4-thiadiazol-2-yl}thio)acetyl]amino}benzoate](/img/structure/B4020256.png)
![5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylphenyl]-2-pyrazinamine](/img/structure/B4020272.png)